molecular formula C10H10FNO B3322320 6-Fluoro-3,3-dimethylisoindolin-1-one CAS No. 1440519-93-6

6-Fluoro-3,3-dimethylisoindolin-1-one

Cat. No.: B3322320
CAS No.: 1440519-93-6
M. Wt: 179.19 g/mol
InChI Key: JAJYBBIBKMDZAN-UHFFFAOYSA-N
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Description

6-Fluoro-3,3-dimethylisoindolin-1-one (CAS 19194-52-6) is a fluorinated isoindolinone derivative that serves as a valuable scaffold in medicinal chemistry and materials science research. This compound belongs to the class of isoindoles, which are recognized as highly reactive intermediates and important building blocks for the synthesis of more complex structures . The incorporation of a fluorine atom at the 6-position is a strategic modification in drug discovery, as it can significantly modulate a molecule's properties, including its pKa, metabolic stability, membrane permeability, and lipophilicity, often leading to enhanced biological potency . The core isoindolin-1-one structure is a privileged pharmacophore in medicinal chemistry. Related derivatives have demonstrated a wide range of biological activities, such as acetylcholinesterase (AChE) inhibitory activity, which is being explored for the management of neurodegenerative conditions like Alzheimer's disease . These compounds can be designed to interact with both the catalytic active site and the peripheral anionic site of enzymes . Furthermore, the isoindoline core is a key component in the synthesis of light-harvesting materials, including boron dipyrromethenes (BODIPYs) and boron subphthalocyanines (BSubPcs), which are utilized in the development of fluorescent dyes and organic electronics . Researchers employ this compound as a versatile synthetic intermediate. It is supplied for research and development purposes only. This product is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information, which should be stored sealed in a dry, room temperature environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3,3-dimethyl-2H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJYBBIBKMDZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)F)C(=O)N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225416
Record name 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
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Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440519-93-6
Record name 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440519-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluoro 3,3 Dimethylisoindolin 1 One

Retrosynthetic Analysis of the 6-Fluoro-3,3-dimethylisoindolin-1-one Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the analysis reveals several logical disconnections.

The most apparent disconnection is the amide bond within the lactam ring, which suggests a precursor like a 2-acyl-4-fluorobenzoic acid derivative that can be cyclized with an amine source. Another key disconnection breaks the C-N and C-C bonds of the heterocyclic ring, pointing towards a strategy involving the cyclization of a substituted benzamide (B126). This approach is central to many modern transition-metal-catalyzed methods. Further disconnections can be made at the C-3 position, suggesting the addition of two methyl groups to a C-3 unsubstituted or mono-substituted isoindolinone precursor. Lastly, the C-F bond can be disconnected, implying a late-stage fluorination of a 3,3-dimethylisoindolin-1-one intermediate. These disconnections form the strategic foundation for the synthetic approaches detailed below.

Classical and Contemporary Approaches to Isoindolinone Core Construction

The formation of the core isoindolinone structure can be achieved through a variety of methods, each focusing on the assembly of the benzolactam moiety and the installation of the required substituents. researchgate.net

The benzolactam, a cyclic amide fused to a benzene (B151609) ring, is the core of the isoindolinone structure. Its formation is a critical step in the synthesis.

Intramolecular Amide Bond Formation: A primary strategy involves the cyclization between an amine and a carboxylic acid derivative at opposite ends of a linear precursor. This "head-to-tail" cyclization forms the lactam ring. altabioscience.com The process can be challenging as it requires the molecule to adopt a specific conformation that is often entropically disfavored. altabioscience.com Introducing elements that induce turns, such as proline residues or D-amino acids in peptide cyclizations, can facilitate this ring closure. altabioscience.com

Solid-Phase Synthesis: To minimize intermolecular side reactions that lead to oligomerization, syntheses can be performed on a solid support. This creates a "pseudo-dilution" effect that favors the desired intramolecular cyclization. nih.gov

Native Chemical Ligation (NCL): Adapted from protein synthesis, NCL and related sulfur-mediated reactions provide a chemoselective method for cyclization. This strategy typically involves the reaction of an N-terminal cysteine with a C-terminal thioester, which, after an initial transthioesterification, undergoes an irreversible S-to-N acyl transfer to form the stable amide bond. nih.govfrontiersin.org

Introducing a fluorine atom at a specific position on the aromatic ring is a crucial and often challenging step. The unique properties of fluorine mean its placement can significantly alter a molecule's biological activity. ucl.ac.ukscispace.com

Electrophilic Fluorination: This is a common method for fluorinating aromatic systems. Reagents like Selectfluor™ (F-TEDA-BF4) are widely used. dur.ac.uknih.gov The regioselectivity of the reaction is directed by the existing substituents on the ring. For an isoindolinone precursor, an activating group such as an amine or phenol (B47542) can direct the electrophilic fluorine to the ortho or para positions. nih.gov In the case of 7-oxo-1,2,4-benzotriazines, fluorination with Selectfluor occurs regioselectively at the position activated by an enamine's nitrogen lone pair. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This involves reacting a precursor with a leaving group (like a nitro or chloro group) at the C-6 position with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at high temperatures.

ipso-Fluorodeboronation: This technique offers high selectivity. An aryl boronic acid or a derivative like a trifluoroborate salt is synthesized at the desired position (C-6), which is then displaced by a fluorine atom using an electrophilic fluorine source like Selectfluor™. dur.ac.uk This method has proven effective for accessing mono-fluorinated aryl fluorides in good yields. dur.ac.uk

Fluorination TechniqueReagent ExampleKey Features
Electrophilic Fluorination Selectfluor™Reacts with activated aromatic rings; regioselectivity is controlled by directing groups. nih.gov
Nucleophilic Substitution Potassium Fluoride (KF)Displaces a leaving group on the aromatic ring; often requires harsh conditions.
ipso-Fluorodeboronation Arylboronic acid + Selectfluor™Offers high regioselectivity by pre-installing a boron functional group at the target site. dur.ac.uk

Alkylation of C-3 Unsubstituted Precursors: A direct approach involves the sequential alkylation of a 6-fluoro-isoindolin-1-one precursor using a methylating agent (e.g., methyl iodide) and a strong base. This method can be difficult to control and may result in a mixture of mono- and di-alkylated products.

Use of Pre-functionalized Starting Materials: A more controlled method begins with a starting material that already contains the gem-dimethyl moiety. For example, a derivative of 2-carboxy-2-methylpropanoic acid could be elaborated and cyclized to form the desired isoindolinone ring.

Catalytic Annulation: Modern catalytic methods can construct the C-3 disubstituted ring system in a single step. For instance, rhodium-catalyzed annulation of N-benzoylsulfonamides with internal olefins can efficiently produce 3,3-disubstituted isoindolinones. nih.gov

Advanced Synthetic Protocols for this compound

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering highly efficient and atom-economical routes to complex structures like isoindolinones. nih.govnih.gov These methods often proceed via C-H activation, where a typically inert carbon-hydrogen bond is selectively functionalized. researchgate.net

Catalytic cycles involving nickel, palladium, and ruthenium provide powerful tools for forming the C-C and C-N bonds necessary to construct the isoindolinone scaffold. nih.govbohrium.comrsc.orgmarquette.edu

Ni-mediated Synthesis: Nickel catalysts are an earth-abundant alternative to precious metals. rsc.orgnih.gov Researchers have developed methods for the Ni(cod)2-mediated intramolecular arylation of C(sp³)–H bonds in benzamide substrates to form isoindolinones. nih.gov This reaction shows selectivity for functionalizing more substituted C-H bonds and can proceed at room temperature. nih.gov Other nickel-catalyzed methods include oxidative C-H alkynylation followed by an annulation cascade to yield 3-alkylidene isoindolinones. nih.govresearchgate.net

Pd-catalyzed Synthesis: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-C and C-N bond formation. bohrium.com Palladium-catalyzed C-H functionalization of benzamides bearing directing groups can be coupled with alkenes to generate isoindolinone derivatives. nih.gov The choice of oxidant, such as p-benzoquinone or silver carbonate, is often crucial for the catalytic cycle. nih.gov

Ru-catalyzed Synthesis: Ruthenium catalysts have proven effective for the formal [4+1] annulation of benzamides with partners like propargyl alcohols via a C-H functionalization pathway. nih.gov More recently, ruthenium-catalyzed methods that merge C-H activation with the strain-release of small rings, such as 1,2-oxazetidines, have been developed. acs.orgorganic-chemistry.org This approach provides a sustainable route to a wide range of isoindolinones from readily available benzoic acids without the need for external oxidants. acs.orgorganic-chemistry.org Another facile method involves the ruthenium-catalyzed C-H/C-N bond activation and annulation of benzoic acids with in situ generated formaldimines. rsc.org

Catalyst SystemReaction TypeKey Features
Nickel-mediated Intramolecular C(sp³)–H ArylationUses earth-abundant metal; can proceed at room temperature. nih.gov
Palladium-catalyzed C-H Olefination/AnnulationWell-established for C-C/C-N bond formation; often requires an external oxidant. nih.govbohrium.com
Ruthenium-catalyzed C-H Activation/AnnulationEnables use of diverse coupling partners and can operate without external oxidants. acs.orgrsc.org
Rhodium-catalyzed C-H Olefination/AnnulationEfficient for producing 3,3-disubstituted isoindolinones from N-benzoylsulfonamides. nih.gov

Radical Pathways in Isoindolinone Synthesis

The construction of the isoindolinone scaffold can be effectively achieved through synthetic routes involving radical intermediates. These methods offer alternative pathways to traditional ionic reactions and have been noted for their utility in forming key carbon-carbon and carbon-heteroatom bonds.

One prominent strategy involves the generation of aryl radicals from corresponding aryl halides, which can then undergo cyclization. Under blue light irradiation, N-heterocyclic nitrenium (NHN) salts can function as catalytic electron acceptors to generate aryl radicals from aryl halides, facilitating isoindolinone synthesis. organic-chemistry.org Another approach utilizes a palladium-catalyzed decarboxylative process. For instance, the reaction of 2-phenyl-4H-benzo[d] rsc.orgnih.govoxazin-4-ones with α-oxo carboxylic acids in the presence of an oxidant like ammonium (B1175870) persulfate ((NH4)2S2O8) and a co-oxidant such as silver nitrate (B79036) (AgNO3) proceeds via a radical pathway. nih.gov The involvement of a radical mechanism in this transformation was suggested by experiments using the radical scavenger (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl (TEMPO), which inhibited the reaction. nih.gov

Furthermore, electroreductive methods provide a route for generating aryl radicals for cyclization. An electroreductive aryl radical-enabled 5-exo-dig cyclization of N-cyano-2-halobenzamides has been developed, leading to 3-iminoisoindolin-1-ones. researchgate.net Visible-light-mediated photoredox catalysis also enables radical pathways; a metal-free method for synthesizing 3-hydroxyisoindolin-1-ones involves the amidyl N-centered radical addition to the carbon-carbon triple bond of o-alkynylated benzamides. organic-chemistry.org This process is believed to occur through a proton-coupled electron transfer (PCET) mechanism under mild conditions. organic-chemistry.org

These radical-based strategies highlight diverse approaches for constructing the isoindolinone core, offering pathways that can tolerate a variety of functional groups and proceed under different reaction conditions.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of isoindolinones aims to reduce the environmental impact of chemical processes by improving resource efficiency, minimizing waste, and using less hazardous substances. rsc.orgjddhs.comnih.gov Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.orgjddhs.com

A significant advancement is the development of synthetic protocols that utilize green solvents, such as water or fluorous solvents, in place of traditional volatile organic compounds (VOCs). rsc.orgjddhs.comresearchgate.net For example, a rhodium-catalyzed synthesis of isoindolin-1-ones has been reported that uses water as the solvent, demonstrating high regioselectivity and tolerance for various functional groups. researchgate.net Another approach employs a fluorous phosphine (B1218219) organocatalyst in green solvents, allowing for the synthesis of a range of isoindolinones in good to excellent yields. rsc.orgresearchgate.net A major advantage of this system is the ability to recycle both the catalyst and the solvent, which significantly reduces resource consumption and waste. rsc.orgresearchgate.net

Catalysis is a fundamental pillar of green chemistry, promoting reactions with higher efficiency and selectivity while minimizing byproducts. jddhs.com The use of recoverable catalysts, such as the fluorous phosphine mentioned, is a prime example. researchgate.net Additionally, transitioning from stoichiometric reagents to catalytic systems reduces waste. For instance, processes that avoid stoichiometric amounts of strong acids or metal catalysts in favor of catalytic, milder conditions are considered greener. researchgate.net

Theoretical and Computational Investigations of 6 Fluoro 3,3 Dimethylisoindolin 1 One

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying organic molecules. mdpi.com Calculations, often employing functionals like B3LYP or B3PW91 with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and analyze its electronic properties. dergipark.org.trdntb.gov.ua

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netsemanticscholar.org

For 6-Fluoro-3,3-dimethylisoindolin-1-one, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring of the isoindolinone core, while the LUMO would likely be distributed across the π-system, including the carbonyl group. The fluorine atom, being highly electronegative, would influence the electron distribution through inductive effects.

The Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution of the molecule. nih.gov The MEP is color-coded to identify different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. nih.gov In this compound, the region around the carbonyl oxygen would be expected to show a strong negative potential (red), making it a likely site for hydrogen bonding and electrophilic interactions. The hydrogen on the amide nitrogen and regions influenced by the electron-withdrawing fluorine atom would likely exhibit a positive potential (blue).

Quantum Chemical ParameterSymbolTypical Calculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.0 to -7.5Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5 to -2.5Electron-accepting ability
HOMO-LUMO Energy GapΔE~4.0 to 5.5Chemical reactivity and kinetic stability researchgate.net

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. ucm.espeeksgroup.com While the concept was first developed for benzene, it is now applied to a wide range of compounds, including the isoindolinone system. ucm.es The degree of aromaticity is not directly observable but can be quantified using various computational descriptors. nih.gov

One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value typically indicates aromaticity. Another descriptor is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the equalization of bond lengths within the ring; a HOMA value close to 1 suggests a high degree of aromaticity. nih.gov

In this compound, the benzene ring fused to the five-membered lactam ring is the primary source of aromatic character. The π-electrons are delocalized across this system. However, the presence of the fluorine substituent can modulate this aromaticity. Fluorine exerts a strong electron-withdrawing inductive effect, which can decrease the electron density in the ring, and a weaker electron-donating resonance effect. nih.gov Studies on fluorinated benzenes have shown that fluorination can lead to a reduction in π-delocalization and a decrease in the aromatic character of the ring. nih.gov Therefore, the aromaticity of the benzene ring in this compound is likely slightly reduced compared to its non-fluorinated counterpart.

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify the molecule's behavior in chemical reactions. researchgate.net These descriptors provide a theoretical framework for predicting reactivity.

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts the maximum possible electron charge from the environment. ω = μ² / 2η, where μ is the chemical potential (μ = -χ).

These descriptors help in predicting how this compound might interact with other reagents and can be used to forecast potential reaction pathways and mechanisms. For instance, a high electrophilicity index would suggest the molecule is a good electrophile.

Chemical DescriptorFormulaTypical Calculated Value (eV)Interpretation
Ionization PotentialIP ≈ -EHOMO6.0 - 7.5Energy to remove an electron
Electron AffinityEA ≈ -ELUMO1.5 - 2.5Energy released upon gaining an electron
Chemical Hardnessη = (ELUMO - EHOMO)/22.0 - 2.75Resistance to deformation of electron cloud
Electrophilicity Indexω = μ²/2η1.5 - 2.5Propensity to act as an electrophile

Molecular Dynamics and Conformational Analysis

While quantum mechanical calculations provide a static picture of a molecule at its minimum energy, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative stabilities. nih.gov

The core structure of this compound consists of a rigid fused bicyclic system. The primary sources of conformational flexibility are the two methyl groups attached to the C3 position of the isoindolinone ring. While the ring system itself is largely planar, slight puckering of the five-membered ring can occur. MD simulations can be used to study the rotational freedom of the methyl groups and the subtle vibrations and fluctuations of the ring system at different temperatures. nih.gov Such analyses are crucial for understanding how the molecule might fit into a receptor's active site or how it interacts with its environment in a solution. For fluorinated alkanes, for example, fluorine substitution has been shown to have a profound impact on the conformational profiles of the molecule. soton.ac.uk

In Silico Modeling for Spectroscopic Parameter Prediction and Experimental Validation

Computational models are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate both the computational method and the synthesized structure. eurjchem.com DFT calculations are frequently used to predict vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). nih.gov

By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies of this compound. These calculated frequencies are often scaled by a small factor to correct for anharmonicity and limitations in the theoretical model, but they generally show good agreement with experimental FT-IR and Raman spectra. researchgate.net

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts, referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of complex experimental spectra and confirm the molecular structure. The comparison between computed and experimental spectra serves as a powerful tool for structural elucidation and confirmation. eurjchem.com

Advanced Spectroscopic Probing and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformational Insights

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 6-Fluoro-3,3-dimethylisoindolin-1-one, ¹H and ¹³C NMR would provide definitive evidence for its structure.

Expected ¹H NMR Spectral Features: A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amine proton. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region of the spectrum, with their chemical shifts and coupling constants influenced by the fluorine substituent. The two methyl groups at the C3 position are chemically equivalent and would be expected to produce a sharp singlet, integrating to six protons. The N-H proton of the lactam would appear as a broad singlet.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the lactam, the quaternary carbon at the C3 position, the carbons of the aromatic ring (with their chemical shifts influenced by the fluorine atom), and the methyl carbons.

While patent documents indicate that NMR characterization was performed, the specific chemical shift values (δ), coupling constants (J), and solvent used are not publicly detailed. google.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

Expected IR and Raman Spectral Features: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactam ring, typically found in the range of 1650-1700 cm⁻¹. Other key absorbances would include C-H stretching vibrations from the aromatic and methyl groups, and a C-N stretching vibration. The C-F bond would also exhibit a characteristic stretching vibration. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Detailed IR and Raman spectra with peak positions and intensities for this specific compound are not currently available in the surveyed literature.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure and stability.

Expected Mass Spectrometric Data: HRMS would be expected to confirm the molecular formula of C₁₀H₁₀FNO. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ in the case of soft ionization techniques like electrospray ionization (ESI). The fragmentation pattern would likely involve the loss of methyl groups or other characteristic cleavages of the isoindolinone core.

Patent literature confirms that mass spectrometry was used to characterize this compound, but the specific m/z values and fragmentation data have not been published. google.com

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions (e.g., Hirshfeld surface analysis)

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Hirshfeld surface analysis can then be used to visualize and quantify these intermolecular contacts.

Expected Crystallographic Features: A crystal structure of this compound would reveal the planarity of the isoindolinone ring system and the precise geometry of the substituents. Intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, and potential π-π stacking of the aromatic rings, would be elucidated. Hirshfeld surface analysis would map these interactions, providing insights into the crystal packing.

To date, no public records of the crystal structure of this compound have been found.

Chemical Reactivity and Transformation of 6 Fluoro 3,3 Dimethylisoindolin 1 One

Intrinsic Reactivity of the Fluorinated Isoindolinone Moiety

The inherent reactivity of the 6-fluoro-3,3-dimethylisoindolin-1-one core is a product of the electronic properties of its aromatic system and the electrophilic nature of its carbonyl group.

The aromatic ring of this compound is rendered electron-deficient by the combined electron-withdrawing effects of the C-6 fluorine atom and the fused lactam's carbonyl group. This electronic characteristic significantly influences its reactivity.

Aromatic Ring: The fluorine atom, being the most electronegative element, exerts a strong inductive (-I) effect. The carbonyl group of the lactam also withdraws electron density from the ring through resonance. Consequently, the benzene (B151609) ring is deactivated towards electrophilic aromatic substitution. Conversely, this electron-poor nature makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to the fluorine atom. libretexts.org The negative charge of the intermediate formed during nucleophilic attack (the Meisenheimer complex) is stabilized by these electron-withdrawing features. libretexts.org Computational studies using Density Functional Theory (DFT) on similar heterocyclic systems confirm that the localization of the Lowest Unoccupied Molecular Orbital (LUMO) often highlights the electrophilic sites on the aromatic ring, which are prone to nucleophilic attack. nih.gov

Carbonyl Group: The carbonyl carbon (C-1) is a classic electrophilic center due to the polarization of the carbon-oxygen double bond. It is susceptible to attack by a wide range of nucleophiles. However, as part of a stable five-membered lactam ring, its reactivity is somewhat attenuated compared to an acyclic ketone or ester. Reactions at this position, such as reduction or addition, often require potent reagents. For instance, the reduction of isoindolinones to the corresponding hydroxylactams can be achieved electrochemically using carbon electrodes. organic-chemistry.org

The gem-dimethyl group at the C-3 position is a defining feature of the molecule, contributing to its steric profile and stability. This position is a quaternary carbon, meaning it lacks a hydrogen atom directly attached to the benzylic carbon.

The reactivity of these methyl groups is generally low under typical reaction conditions. The absence of a benzylic proton prevents common functionalization pathways such as oxidation or deprotonation-alkylation that are accessible at monosubstituted C-3 positions. Furthermore, the quaternary nature of the C-3 carbon provides significant steric hindrance, shielding the methyl groups from attack by reagents. While the construction of the 3,3-disubstituted isoindolinone core is a well-explored area of synthesis researchgate.netresearchgate.net, subsequent direct functionalization of the C-3 methyl groups on the pre-formed scaffold is not commonly reported and would likely require harsh, high-energy conditions, such as radical-based reactions, which are often unselective. Studies on the atmospheric degradation of related compounds like 3,3-dimethylbutanone show that radical attack (e.g., by Cl atoms) can occur, but abstraction of a primary hydrogen from the methyl groups is kinetically less favorable than other pathways if more reactive sites are available. copernicus.org

Derivatization and Functionalization Strategies

The this compound scaffold can be elaborated through several strategies, primarily by targeting the fluorine atom for substitution or by functionalizing other positions on the core structure.

The most prominent reaction for modifying the core is the nucleophilic aromatic substitution (SNAr) of the C-6 fluorine atom. Fluorine is an excellent leaving group in SNAr reactions, often superior to other halogens. This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine that polarizes the C-F bond. youtube.com The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

A wide array of nucleophiles can be employed to displace the fluorine atom, leading to a diverse library of derivatives. This strategy is widely used in the synthesis of functionalized aromatic compounds. mdpi.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at C-6
Nucleophile ClassExample ReagentResulting Functional GroupPotential Conditions
O-NucleophilesSodium methoxide (B1231860) (NaOMe)Methoxy (-OCH3)MeOH, heat
Potassium phenoxide (PhOK)Phenoxy (-OPh)DMF, heat
N-NucleophilesAmmonia (NH3)Amino (-NH2)DMSO, heat
PiperidinePiperidinylK2CO3, MeCN, heat
S-NucleophilesSodium thiophenoxide (PhSNa)Phenylthio (-SPh)DMF or DMSO, room temp. to heat

Beyond modifying the fluorine atom, the isoindolinone core can be functionalized at the N-2 and C-7 positions.

N-Functionalization: The lactam nitrogen (N-2) possesses a proton that can be removed by a suitable base (e.g., NaH, K2CO3) to generate an amide anion. This nucleophilic nitrogen can then be reacted with various electrophiles, such as alkyl halides or aryl halides, in N-alkylation or N-arylation reactions to install substituents. This is a common strategy for building molecular complexity.

C-H Functionalization: The C-7 position of the aromatic ring is a prime target for directed C-H activation. acs.org Transition metal catalysts, particularly rhodium and ruthenium, can coordinate to the carbonyl oxygen, directing the functionalization to the adjacent ortho C-H bond (C-7). nih.govorganic-chemistry.org This allows for the introduction of alkyl, aryl, or other groups in a highly regioselective manner, providing a powerful and atom-economical method for diversification without pre-functionalized starting materials. organic-chemistry.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the key transformations of this compound is crucial for predicting reactivity and optimizing reaction conditions.

The mechanism for Nucleophilic Aromatic Substitution (SNAr) is well-established. libretexts.orgnih.gov

Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine atom (C-6). This step is typically rate-determining and results in the formation of a tetrahedral, negatively charged intermediate.

Formation of Meisenheimer Complex: The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing lactam and, in some cases, the fluorine atom itself. This resonance-stabilized anion is known as a Meisenheimer complex.

Elimination of Leaving Group: Aromaticity is restored by the expulsion of the fluoride (B91410) ion, yielding the substituted product.

While the two-step mechanism is most common, computational studies have suggested that a concerted SNAr (cSNAr) pathway, where bond formation and bond breaking occur in a single transition state without an intermediate, may be operative for certain substrates, particularly those that are less activated. nih.gov

For C-H functionalization reactions catalyzed by transition metals, the mechanism generally involves a cyclometalation step. acs.orgorganic-chemistry.org

Coordination: The catalyst (e.g., a Ru or Rh complex) coordinates to the carbonyl oxygen of the lactam.

C-H Activation/Metallation: The metal center then interacts with the ortho C-H bond (at C-7), leading to the cleavage of the C-H bond and the formation of a five-membered metallacycle intermediate.

Reaction with Coupling Partner: This metallacycle then reacts with a coupling partner (e.g., an alkene or alkyne).

Reductive Elimination/Catalyst Regeneration: The final product is released, and the active catalyst is regenerated to continue the cycle.

DFT calculations are a powerful tool for these mechanistic investigations, allowing for the mapping of reaction energy profiles, the characterization of transition states, and the analysis of molecular orbitals (HOMO/LUMO) to rationalize the observed regioselectivity and reactivity. nih.govresearchgate.netmdpi.com

Kinetic and Thermodynamic Studies of Reaction Pathways

General Reactivity:

The isoindolinone core possesses several reactive sites. The lactam nitrogen can undergo N-acylation or N-alkylation, the carbonyl group is susceptible to nucleophilic attack, and the aromatic ring can participate in electrophilic aromatic substitution. The presence of the gem-dimethyl group at the C3 position sterically hinders reactions at this site and the adjacent carbonyl group.

Influence of Substituents on Reaction Energetics:

The substituents on the this compound molecule significantly influence the energy of potential reaction pathways.

Gem-Dimethyl Group (C3): This group exerts a significant steric effect, often referred to as the Thorpe-Ingold effect or gem-disubstituent effect. acs.orgucla.edu This effect can accelerate cyclization reactions by forcing the molecule into a conformation that favors ring closure. In the context of reactivity, the gem-dimethyl group shields the C3 position and the carbonyl group from nucleophilic attack, thereby increasing the activation energy for such reactions.

Fluorine Atom (C6): The fluorine atom at the 6-position influences the reactivity of the aromatic ring through a combination of inductive and resonance effects. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. researchgate.net However, it also has a lone pair of electrons that can be donated to the ring through resonance (+M effect), which is a weaker effect but directs incoming electrophiles to the ortho and para positions. researchgate.net In the case of this compound, this would direct electrophiles to the 5 and 7 positions. The strong inductive effect of fluorine can also influence the acidity of the N-H proton of the lactam, potentially affecting the kinetics of N-acylation reactions. nih.gov

Hypothetical Kinetic vs. Thermodynamic Scenarios:

A plausible reaction where kinetic and thermodynamic control could be observed is in the context of electrophilic aromatic substitution. While the fluorine atom directs incoming electrophiles to the 5 and 7 positions, the steric bulk of the gem-dimethyl group might influence the regioselectivity. The kinetic product might be the less sterically hindered one, while the thermodynamic product could be the one with greater electronic stability.

Substituent EffectImpact on Activation Energy (ΔG‡)Impact on Reaction Energy (ΔG)Plausible Rationale
gem-Dimethyl Group Increase for reactions at C3/carbonylMay increase or decrease depending on the reactionSteric hindrance raises the energy of the transition state for nucleophilic attack at the carbonyl.
6-Fluoro Group Increase for electrophilic substitutionDecrease for nucleophilic aromatic substitutionThe -I effect deactivates the ring towards electrophiles but stabilizes anionic intermediates in nucleophilic aromatic substitution.

This table is an illustrative model based on established chemical principles and is not derived from experimental data for this compound.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states provides a deeper understanding of the reaction mechanism. For this compound, these can be inferred from computational studies and mechanistic investigations of analogous systems. rsc.orgnih.gov

N-Acylation Reactions:

A common reaction for lactams is N-acylation. Density functional theory (DFT) calculations on the N-acylation of lactams suggest a mechanism involving the lactim tautomer. nih.gov The reaction likely proceeds through the following steps:

Tautomerization: The lactam form of this compound is in equilibrium with its lactim tautomer. This equilibrium is crucial for the subsequent acylation step.

Nucleophilic Attack: The lactim tautomer, being more nucleophilic at the nitrogen atom, attacks the acylating agent.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

Proton Transfer and Elimination: Subsequent proton transfer and elimination of a leaving group yield the N-acylated product.

The transition state for the N-acylation would involve the partial formation of the new N-C bond and partial breaking of the acylating agent's leaving group bond. The fluorine atom's electron-withdrawing nature could influence the stability of the transition state by affecting the nucleophilicity of the nitrogen atom.

Reactions at the Carbonyl Group:

Although sterically hindered, the carbonyl group can potentially react with highly reactive nucleophiles. Such a reaction would proceed through a tetrahedral intermediate. The gem-dimethyl group would significantly raise the energy of this intermediate and the corresponding transition state, making such reactions kinetically unfavorable under normal conditions.

Electrophilic Aromatic Substitution:

For electrophilic substitution on the aromatic ring, the reaction would proceed via a resonance-stabilized carbocationic intermediate known as a sigma complex or Wheland intermediate. The fluorine atom and the lactam ring would influence the stability of this intermediate. The electron-withdrawing nature of the fluorine would destabilize the carbocation, while the lactam's amide group can donate electron density through resonance, stabilizing it. The transition state would resemble this high-energy intermediate.

The following table outlines plausible intermediates and transition states for key reactions of this compound.

Reaction TypePlausible IntermediateKey Features of the Transition State
N-Acylation Lactim tautomer, Tetrahedral intermediatePartial N-C bond formation, developing charges stabilized/destabilized by the fluoro group.
Electrophilic Aromatic Substitution Sigma complex (Wheland intermediate)High-energy carbocationic species with charge delocalized over the aromatic ring.
Base-catalyzed N-H deprotonation Lactam anionNegative charge localized on the nitrogen, with some delocalization into the carbonyl group.

This table is a conceptual representation based on established reaction mechanisms and is not based on direct experimental observation for this compound.

6 Fluoro 3,3 Dimethylisoindolin 1 One As a Synthetic Building Block and in Materials Science

Role in the Synthesis of Complex Organic Molecules

The isoindolinone framework is a prominent feature in a variety of natural products and synthetic molecules that exhibit significant biological activities. nih.gov This has established the isoindolinone moiety as a valuable pharmacophore in drug discovery. The synthesis of complex molecules often relies on the use of key intermediates or building blocks that can be elaborated into the final target structure. While direct and extensive research on the application of 6-Fluoro-3,3-dimethylisoindolin-1-one in the synthesis of specific complex molecules is not widely documented in publicly available literature, the inherent reactivity and structural features of the isoindolinone core suggest its potential as a valuable synthetic intermediate.

The synthesis of isoindolinone derivatives can be achieved through various transition metal-catalyzed reactions, including C-H activation, carbonylation, and cross-coupling, which allow for the construction of the lactam and aromatic rings. researchgate.net For instance, palladium-catalyzed methodologies have been developed for the synthesis of isoindolinones from readily available starting materials. organic-chemistry.org These synthetic strategies provide access to a wide array of substituted isoindolinones, which can then be used in the synthesis of more complex structures.

The presence of a fluorine atom at the 6-position of the isoindolinone ring in this compound is of particular significance. Fluorine substitution is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. researchgate.net The electron-withdrawing nature of fluorine can also influence the reactivity of the aromatic ring, potentially facilitating certain synthetic transformations.

Furthermore, the isoindolinone scaffold itself has been utilized in the synthesis of bioactive natural products. For example, the synthesis of aspergillin PZ, a secondary metabolite with a complex pentacyclic skeleton, involves the construction of an isoindolinone moiety. nih.gov This underscores the importance of the isoindolinone core in the assembly of intricate molecular architectures. The development of synthetic routes to various isoindolinone derivatives is therefore a key area of research, with the potential to unlock new avenues for the synthesis of novel therapeutic agents and other functional molecules.

Potential in Functional Materials Development

The unique combination of a rigid aromatic core, a polar lactam group, and a fluorine substituent in this compound suggests its potential for use in the development of advanced functional materials. Fluorinated compounds, in a general sense, are known to be utilized in the materials and electronics industries due to their distinct physical and chemical properties. researchgate.net

The incorporation of specific molecular units into polymer chains is a well-established strategy for tailoring the properties of the resulting materials. While there is no direct evidence of this compound being integrated into polymer architectures in the reviewed literature, the synthesis of fluorinated polyacrylates has been shown to yield materials with desirable properties such as low surface energy and thermal stability. These properties are conferred by the presence of fluorine atoms. It is conceivable that derivatives of this compound, functionalized with polymerizable groups, could be used as monomers in the synthesis of novel polymers with unique characteristics.

Isoindole-based structures have found applications as dyes and fluorophores. nih.gov For instance, Pigment Yellow 139 is a commercially successful dye based on a 1,3-disubstituted isoindoline. nih.gov This suggests that the isoindolinone core could be a promising chromophore for the development of new dyes and pigments. The introduction of a fluorine atom could further modulate the photophysical properties of such dyes.

There is a general interest in fluorinated compounds for applications in the electronics industry. researchgate.net While specific applications of this compound in optoelectronic devices or sensors are not documented, the structural features of the molecule make it a candidate for further investigation in this area.

Coordination Chemistry: Exploration as a Ligand in Catalysis

The isoindolinone scaffold contains both nitrogen and oxygen atoms that can potentially coordinate to metal centers, making it an interesting candidate for the design of new ligands for catalysis. The field of coordination chemistry has seen rapid growth, with applications in catalysis being a major focus. nih.gov

While there are no specific reports on the use of this compound as a ligand, related isoindoline-based ligands have been successfully employed in catalysis. For example, bis(pyridylimino)isoindoline (BPI) ligands have been used to create transition metal complexes that are active in catalysis. rsc.org Specifically, copper(II) and nickel(II) complexes of a methylated BPI derivative have shown catalytic activity in the electrochemical reduction of carbon dioxide. rsc.org The study found that the copper(II) complex exhibited higher activity than its nickel(II) counterpart. rsc.org

Furthermore, diiron(III) complexes with tripodal ligands based on 1,3-bis(2′-pyridylimino)isoindoline have been synthesized and characterized. organic-chemistry.org These complexes have demonstrated catalase-like activity, efficiently converting hydrogen peroxide to oxygen. organic-chemistry.org

These examples with structurally related ligands suggest that this compound could also serve as a precursor for the synthesis of novel ligands. The presence of the fluorine atom could influence the electronic properties of the resulting metal complexes, potentially leading to enhanced catalytic activity or selectivity. The exploration of the coordination chemistry of this compound and its derivatives represents a promising avenue for the development of new catalysts for a variety of chemical transformations.

Advanced Analytical Methodologies for the Study of 6 Fluoro 3,3 Dimethylisoindolin 1 One

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation and purity evaluation of "6-Fluoro-3,3-dimethylisoindolin-1-one". High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC):

Analytical HPLC with UV detection is a cornerstone for assessing the purity of "this compound". A typical reversed-phase HPLC method can effectively separate the target compound from its starting materials, by-products, and degradation products. The development of a robust HPLC-UV method is critical for routine quality control. nih.gov

Preparative HPLC is an invaluable tool for the isolation and purification of "this compound" on a larger scale. rjptonline.orgnih.govresearchgate.netwaters.com This technique is particularly useful for obtaining high-purity reference standards or for isolating minor components from a complex mixture. The principles of separation are the same as in analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads.

Interactive Data Table: Representative Analytical HPLC Parameters for Purity Assessment of this compound

ParameterCondition
ColumnC18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water (with 0.1% formic acid)
Gradient5% to 95% Acetonitrile over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For "this compound", GC-MS can be employed to identify and quantify volatile impurities that may not be readily detectable by HPLC. The mass spectrometer provides structural information, aiding in the unequivocal identification of separated components based on their mass-to-charge ratio and fragmentation patterns. nih.govmdpi.com The electron ionization (EI) mass spectrum of "this compound" would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of methyl groups and other cleavages of the isoindolinone ring. nih.gov

Advanced Mass Spectrometry for Trace Analysis and Isotopic Profiling

For the detection of "this compound" at trace levels and for detailed structural elucidation, advanced mass spectrometry techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers superior sensitivity and selectivity for quantitative analysis compared to HPLC-UV. chromatographyonline.comnih.gov This technique is particularly valuable for trace analysis in complex matrices. By selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, interferences can be minimized, allowing for accurate quantification at very low concentrations. nih.gov

High-Resolution Mass Spectrometry (HRMS):

HRMS, often coupled with liquid or gas chromatography, provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its impurities. This is crucial for the identification of unknown substances and for confirming the identity of "this compound". nih.gov

Isotopic Profiling:

The analysis of the isotopic pattern of a molecule can provide valuable information about its origin and the synthetic route used. For "this compound", the presence of the fluorine atom provides a unique isotopic signature. Position-specific isotope analysis using techniques like 19F Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed insights into the intramolecular distribution of isotopes, which can be a powerful tool for fingerprinting and source correlation of organofluorine compounds. nih.govacs.orgresearchgate.net While primarily an NMR technique, the data complements mass spectrometry findings for a comprehensive isotopic profile.

Interactive Data Table: Plausible GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Plausible Fragment IdentityRelative Intensity (%)
193[M]+ (Molecular Ion)85
178[M - CH3]+100 (Base Peak)
150[M - C(CH3)2 + H]+45
122[M - C(CH3)2 - CO]+30
109[C7H6F]+25

Development of Specific Spectrophotometric or Electrochemical Methods for Quantitative Analysis

While chromatographic methods are highly effective, the development of specific spectrophotometric or electrochemical methods can offer rapid and cost-effective alternatives for the quantitative analysis of "this compound" in certain applications.

Spectrophotometric Methods:

UV-Vis spectrophotometry can be a straightforward method for quantification if the compound possesses a chromophore that absorbs in a region with minimal interference from the matrix. A method would involve measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve to determine the concentration. While less specific than chromatography, it can be suitable for in-process controls or for the analysis of relatively pure samples.

Electrochemical Methods:

Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of "this compound". The isoindolinone core is known to be electrochemically active. researchgate.netnih.gov Based on this, a quantitative electrochemical method, such as differential pulse voltammetry or square-wave voltammetry, could be developed. These methods can offer high sensitivity and are amenable to miniaturization for the development of electrochemical sensors. mdpi.commdpi.comrsc.org The development of a specific sensor would involve the optimization of electrode materials and experimental parameters to achieve a selective response for "this compound".

Future Research Directions and Concluding Remarks

Emerging Trends in Fluorinated Heterocycle Chemistry Relevant to 6-Fluoro-3,3-dimethylisoindolin-1-one

The field of fluorinated heterocycles is continually evolving, with several key trends directly applicable to the future study of this compound. A significant area of development is late-stage fluorination , which involves the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. nih.gov This approach is highly valuable as it allows for the rapid diversification of drug candidates and the synthesis of molecules that are inaccessible through traditional methods. Methodologies such as metal-catalyzed fluorination and the use of novel electrophilic and nucleophilic fluorinating agents are at the forefront of this trend. nih.govorganic-chemistry.org

Another emerging area is the focus on asymmetric fluorination , enabling the synthesis of enantiomerically pure fluorinated compounds. For a molecule like this compound, while the 3,3-dimethyl substitution precludes chirality at that position, the principles of stereoselective fluorination are crucial for the broader class of fluorinated isoindolinones with different substitution patterns.

Furthermore, the development of multicomponent reactions for the synthesis of complex heterocyclic systems in a single step is gaining traction. acs.org These reactions offer significant advantages in terms of efficiency and atom economy, and their application to the synthesis of fluorinated isoindolinones, including the title compound, presents a compelling avenue for future research.

Opportunities for Novel Synthetic Methodologies and Reactivity Exploitation

While specific synthetic routes to this compound are not extensively documented in the literature, several modern synthetic methodologies for isoindolinones can be adapted for its preparation.

One promising approach is the metal-catalyzed C-H activation/cyclization of N-substituted benzamides with appropriate precursors. rsc.org For instance, a ruthenium-catalyzed reaction of a suitably substituted N-allyl-4-fluorobenzamide could potentially yield the desired product. Another strategy involves the palladium-catalyzed carbonylation of benzylamines. organic-chemistry.org

The development of one-pot, multi-component reactions also presents a significant opportunity. A Lewis acid-catalyzed domino Strecker-lactamization sequence, for example, could be explored for the efficient construction of the 6-fluoro-isoindolinone core from simple starting materials. acs.org

Regarding reactivity, the fluorine atom at the 6-position offers a handle for further functionalization through nucleophilic aromatic substitution (SNAr) reactions, although the electron-donating nature of the lactam nitrogen might render this less facile. Nevertheless, exploring the reactivity of the C-F bond under various conditions could lead to the synthesis of novel derivatives with diverse properties. The reactivity of the lactam moiety itself, such as N-alkylation or N-arylation, also provides a straightforward path to a library of related compounds.

Advanced Computational Approaches for Structure-Property Relationship Elucidation

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound, thereby guiding experimental work. Density Functional Theory (DFT) calculations can be employed to perform comprehensive conformational analyses and to understand the interplay of various stereoelectronic effects. nih.gov For instance, DFT can elucidate the impact of the fluorine atom on the geometry and electronic structure of the isoindolinone core.

Quantitative Structure-Property Relationship (QSPR) studies can be used to correlate the structural features of a series of fluorinated isoindolinones with their physicochemical properties, such as lipophilicity (logP), solubility, and melting point. This can aid in the design of molecules with optimized properties for specific applications.

Furthermore, molecular dynamics (MD) simulations can provide insights into the behavior of these molecules in biological systems. For example, MD simulations can be used to study the binding of fluorinated isoindolinone-based inhibitors to their target enzymes, such as glucosylceramide synthase, and to rationalize the structure-activity relationships (SAR) observed experimentally. nih.gov Minimized electrostatic potential (Vmin) calculations can also be applied to understand and predict interactions with proteins like P-glycoprotein (P-gp), which is crucial for drug development. nih.gov

Prospects in Diversified Chemical Applications Beyond Traditional Domains

While the primary interest in fluorinated isoindolinones has been in medicinal chemistry, particularly as enzyme inhibitors, there are significant opportunities to explore applications in other domains.

In materials science , the introduction of fluorine can impart unique properties such as increased thermal stability, chemical resistance, and specific optical and electronic characteristics. rsc.org Fluorinated isoindolinones could be investigated as building blocks for novel polymers or as functional additives. Their inherent fluorescence, a common feature of many aromatic heterocycles, could also be explored for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

In agrochemicals , the metabolic stability conferred by fluorine is a highly desirable trait. nih.gov The this compound scaffold could be explored as a basis for developing new herbicides, fungicides, or insecticides.

Furthermore, the unique electronic properties of the fluorinated aromatic ring could be harnessed in the field of organocatalysis , where the molecule could potentially act as a catalyst or a ligand for metal-catalyzed reactions.

Summary of Key Contributions and Outlook

The chemical compound this compound stands as a representative of the broader class of fluorinated heterocycles that hold immense potential for scientific advancement. The strategic placement of a fluorine atom on the isoindolinone core is known to enhance crucial properties for drug discovery, including metabolic stability and binding affinity. nih.govorganic-chemistry.org Research on related fluorinated isoindolinones has already demonstrated their potential as potent inhibitors of enzymes like glucosylceramide synthase, relevant for treating neurodegenerative diseases. nih.gov

Future research focused on this specific compound and its analogues will likely contribute significantly to several areas. The development of novel and efficient synthetic routes, such as those employing C-H activation or multicomponent strategies, will not only make these compounds more accessible but also advance the field of synthetic organic chemistry. acs.orgrsc.org Detailed investigation into the reactivity of the C-F bond and the lactam system will open doors to a wide array of new derivatives with tailored properties.

The application of advanced computational methods will be instrumental in building predictive models for structure-property relationships, accelerating the design and discovery of new molecules with desired functionalities. nih.gov Beyond the traditional realm of medicinal chemistry, the exploration of this compound and its derivatives in materials science and agrochemicals could lead to innovative technologies and products.

Q & A

Q. What are the common synthetic routes for 6-Fluoro-3,3-dimethylisoindolin-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves functionalizing isoindolin-1-one precursors. A common approach includes:

  • Nucleophilic substitution : Reacting 6-fluoroisoindolin-1-one with dimethylating agents (e.g., dimethyl sulfate) under controlled pH (7–9) and temperature (60–80°C) .
  • Multi-step alkylation : Starting from 3,3-dimethylisoindolin-1-one, fluorination at the 6-position via halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C) .
  • Purification : Column chromatography (n-hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Key Factors : Excess reagents improve yields but may complicate purification. Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12–24 hours conventionally) .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for methyl groups (δ 1.3–1.5 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm, doublets due to fluorine coupling) .
    • ¹³C NMR : Carbonyl resonance (δ 168–170 ppm), fluorinated aromatic carbons (δ 115–120 ppm, JCF ≈ 20 Hz) .
  • FTIR : Strong carbonyl stretch (1680–1700 cm⁻¹) and C-F vibration (1100–1150 cm⁻¹) .
  • HRMS : Molecular ion peak [M+H]<sup>+</sup> at m/z 194.08 (calculated for C₁₀H₁₁FNO) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Structural analogs : Minor substituent changes (e.g., chloro vs. fluoro at position 6) alter bioactivity. Compare IC₅₀ values across derivatives using standardized assays (e.g., kinase inhibition) .
  • Experimental models : In vitro cytotoxicity (e.g., MTT assay) may not correlate with in vivo efficacy due to metabolic stability. Use pharmacokinetic profiling (plasma half-life, bioavailability) to validate targets .
  • Data normalization : Account for batch-to-batch purity variations (e.g., HPLC quantification ≥98%) to ensure reproducibility .

Q. How can reaction parameters be optimized for microwave-assisted synthesis of this compound to enhance efficiency?

Methodological Answer:

  • Temperature : Microwave irradiation at 100–120°C accelerates fluorination (20–30 minutes vs. 6 hours conventionally) .
  • Solvent selection : Polar aprotic solvents (acetonitrile or DMF) improve dielectric heating and reaction homogeneity .
  • Catalyst screening : Test Pd/C or CuI for cross-coupling steps to reduce side products. Monitor progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .
    Validation : Compare yields (HPLC) and purity (melting point: 145–148°C) across conditions .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), favoring attack at position 6 .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
  • Kinetic studies : Monitor substituent effects via Hammett plots (σmeta for fluorine = +0.34) to correlate reactivity with electronic parameters .

Q. How does the fluorine substituent influence the photostability and electronic properties of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Fluorine increases λmax by 10–15 nm (π→π* transition) due to enhanced conjugation .
  • Photodegradation : Accelerated aging under UV light (254 nm) shows 20% decomposition after 48 hours vs. 40% for non-fluorinated analogs. Use LC-MS to identify degradation byproducts (e.g., hydroxylated derivatives) .
  • Electrochemical Analysis : Cyclic voltammetry reveals a reduction peak at -1.2 V (vs. Ag/AgCl), attributed to fluorine’s electron-withdrawing effect stabilizing radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.